molecular formula C6H15NS2 B8714885 2-(tert-Butyldithio)ethanamine CAS No. 159394-98-6

2-(tert-Butyldithio)ethanamine

Cat. No.: B8714885
CAS No.: 159394-98-6
M. Wt: 165.3 g/mol
InChI Key: PZBCIVCCSHJBCT-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C₆H₁₅NS, a molecular weight of 133.26 g/mol, and is stored at room temperature .

Properties

CAS No.

159394-98-6

Molecular Formula

C6H15NS2

Molecular Weight

165.3 g/mol

IUPAC Name

2-(tert-butyldisulfanyl)ethanamine

InChI

InChI=1S/C6H15NS2/c1-6(2,3)9-8-5-4-7/h4-5,7H2,1-3H3

InChI Key

PZBCIVCCSHJBCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SSCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following ethanamine derivatives are compared based on substituents, molecular weight, and key properties:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-(tert-Butylthio)ethanamine tert-Butylthio (-S-C(CH₃)₃) C₆H₁₅NS 133.26 Room-temperature stability; organic synthesis
2-(Di-tert-butylphosphino)ethylamine Di-tert-butylphosphino (-P(C(CH₃)₃)₂) C₁₀H₂₄NP 189.28 Ligand in catalysis; phosphine-based reactivity
2-[2-(tert-Butyldimethylsilyloxy)ethoxy]ethanamine Silyl ether (-O-Si(CH₃)₂C(CH₃)₃) C₁₀H₂₅NO₂Si 219.40 Bulky protecting group; 2–8°C storage requirement
(R)-2-(tert-Butylamino)ethanamine tert-Butylamino (-NH-C(CH₃)₃) C₆H₁₅N₂ 115.20 (estimated) Chiral auxiliary in asymmetric synthesis
2-(1,3-Benzothiazol-2-yl)ethanamine Benzothiazole ring C₉H₁₀N₂S 178.26 Potential bioactivity; aromatic interactions

Physicochemical Property Trends

  • Molecular Weight and Bulkiness: The silyl ether derivative (219.40 g/mol) and phosphino compound (189.28 g/mol) are significantly bulkier than 2-(tert-Butylthio)ethanamine (133.26 g/mol), impacting solubility and diffusion in reaction media.
  • Stability :
    • Silyl ethers require refrigeration , whereas 2-(tert-Butylthio)ethanamine is stable at room temperature . This highlights the hydrolytic instability of silyl groups compared to thioethers.

Research Findings and Practical Considerations

  • Catalytic Performance: Phosphino-containing amines () are superior in metal-catalyzed reactions, while thioethers () may serve better as sulfur nucleophiles or ligands in non-polar media.
  • Stereoselectivity : Bulky tert-butyl groups (e.g., in ) can reduce enantiomeric excess in asymmetric reactions, suggesting a trade-off between steric control and reactivity .
  • Storage and Handling: Functional groups dictate storage conditions—silyl ethers require refrigeration, while thioethers and phosphino compounds are more robust .

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